

A Technical Guide to ICG-Amine in Biomedical Research: Applications and Methodologies

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Compound of Interest		
Compound Name:	ICG-amine	
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Introduction

Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for medical diagnostics, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility stems from its strong absorption and fluorescence in the near-infrared (NIR) spectrum (approximately 750-900 nm), which coincides with the "optical window" of biological tissues where light penetration is maximal due to reduced absorption by hemoglobin and water.[3]

ICG-amine is a key derivative of ICG, functionalized with a primary amine group (-NH2).[4] This modification is pivotal for biomedical research as it provides a reactive site for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles.

[5] The amine group can readily form stable amide bonds with molecules containing carboxylic acid groups, enabling the creation of targeted probes for imaging, therapy, and diagnostics.[4]

[5] ICG-amine retains the favorable properties of its parent molecule, including good biocompatibility and NIR fluorescence, while offering enhanced water solubility and the versatility required for advanced biomedical applications.

Physicochemical and Optical Properties

The optical characteristics of ICG and its derivatives are crucial for their application. The exact absorption and emission maxima can shift depending on the solvent and whether the molecule is bound to proteins.[6][7]



Property	ICG (in blood/plas ma)	ICG-Amine (General)	ICG-OSu (in DMSO)	Unit	Reference(s
Molecular Weight	~775	~829	~924	g/mol	[8]
Peak Absorption (λex)	~805	~785	~785	nm	[6][7]
Peak Emission (λem)	~830	~810 - 820	~810	nm	[6][9]
Solubility	Water, Plasma	Water, DMSO, DMF	DMSO	-	[5][10]

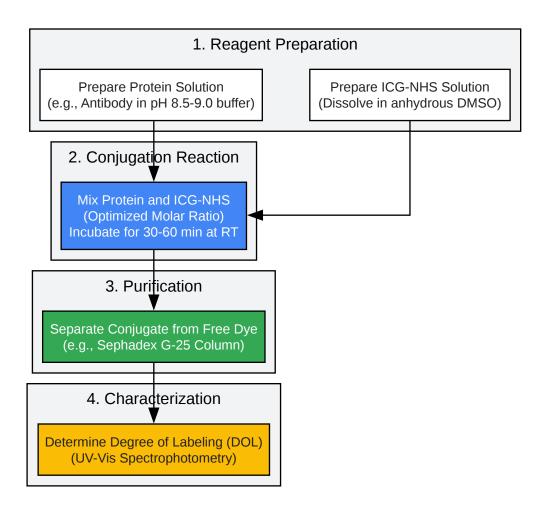
Bioconjugation: Creating Targeted Probes

The primary advantage of **ICG-amine** is its ability to be covalently linked to targeting ligands. The most common strategy involves coupling the amine group of **ICG-amine** with a carboxylic acid group on the target molecule using carbodiimide chemistry (e.g., EDC with NHS). Alternatively, amine-reactive ICG derivatives, such as ICG-NHS ester (ICG-OSu), are widely used to label proteins on their abundant lysine residues.[1][10]

General Bioconjugation Workflow

The following diagram illustrates the typical workflow for creating a bioconjugate using an amine-reactive ICG derivative.





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Caption: Workflow for labeling a protein with an amine-reactive ICG dye.

Experimental Protocol: Antibody Labeling with ICG-NHS Ester

This protocol provides a detailed methodology for conjugating an amine-reactive ICG derivative (ICG-OSu or NHS ester) to an antibody, a common procedure in developing targeted imaging agents.[1][10][11]



Step	Procedure	Key Parameters & Notes
1. Prepare Protein	Dissolve the antibody in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL.	The pH must be between 8.0 and 9.0 for efficient reaction with lysine amines. Protein concentrations below 2 mg/mL can significantly reduce conjugation efficiency.[1][10]
2. Prepare Dye	Immediately before use, dissolve the ICG-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution.	The dye stock solution should be used promptly as its reactivity decreases over time. It can be stored at -20°C for up to two weeks, protected from light and moisture.[1][10]
3. Conjugation	Add the ICG-NHS stock solution to the protein solution while gently vortexing. The molar ratio of dye-to-protein typically ranges from 5:1 to 20:1. Incubate the mixture for 30-60 minutes at room temperature, protected from light.	The optimal dye/protein ratio must be determined empirically for each specific antibody to avoid over-labeling, which can compromise antibody function. A starting ratio of 10:1 is often recommended.[10]
4. Purification	Remove unconjugated "free" dye from the ICG-antibody conjugate using a size- exclusion chromatography column, such as Sephadex G- 25. Elute with a suitable buffer (e.g., PBS, pH 7.4). The first colored fraction is the labeled antibody.	Proper purification is critical to remove non-covalently bound ICG, which can cause high background signal in imaging applications.[11]
5. Characterization	Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for	The formula is: DOL = (A_dye $\times \epsilon$ _protein) / [(A_280 - CF \times A_dye) $\times \epsilon$ _dye], where A is absorbance, ϵ is the molar



	protein) and ~785 nm (for ICG). The DOL is the average number of dye molecules per antibody. Use the Beer-Lambert law for calculations.[1]	extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.[11]
6. Storage	Store the purified conjugate at 4°C, protected from light, often with a carrier protein like 0.1% BSA and a preservative like sodium azide. For long-term storage, aliquot and freeze at ≤ -60 °C.	Proper storage is essential to maintain the stability and functionality of the conjugate. [1]

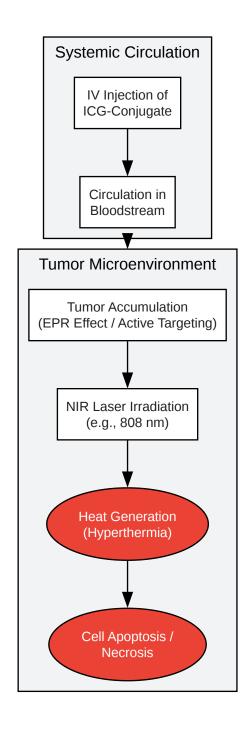
Core Applications in Biomedical Research Near-Infrared (NIR) Fluorescence Imaging

ICG-amine bioconjugates are powerful tools for in vivo fluorescence imaging. By attaching ICG to molecules that target specific biological markers (e.g., antibodies against tumor antigens), researchers can visualize and track biological processes non-invasively.[12] This is particularly effective for cancer research, where ICG-labeled antibodies can illuminate tumors for surgical guidance or diagnostic purposes.[13] Additionally, ICG is widely used for assessing blood flow, vessel patency, and mapping lymphatic systems.[14][15][16]

Photothermal Therapy (PTT)

PTT is a therapeutic strategy that uses light-absorbing agents to generate heat and ablate cancer cells.[17] ICG is an excellent photothermal agent because it efficiently converts absorbed NIR light into thermal energy.[12] When an **ICG-amine** conjugate accumulates in a tumor and is irradiated with an 808 nm laser, it induces localized hyperthermia, leading to cell death with minimal damage to surrounding healthy tissue.[18][19] Encapsulating or conjugating ICG into nanoparticles further enhances its stability and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[20][21]





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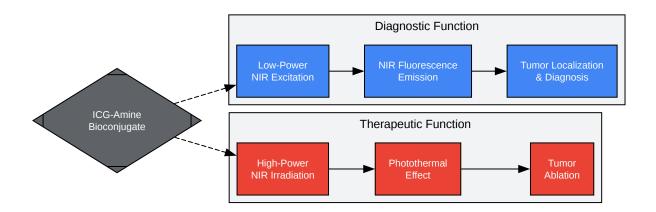
Caption: Mechanism of ICG-mediated photothermal therapy (PTT).

Theranostics: Integrating Diagnosis and Therapy

"Theranostics" refers to the simultaneous or sequential integration of diagnostic imaging and therapy.[22][23] **ICG-amine** based agents are naturally suited for this paradigm. The same



conjugate used for low-power NIR fluorescence imaging to diagnose and locate a tumor can then be activated with a high-power laser to execute PTT.[12][18] This dual functionality allows for precise, image-guided therapy, ensuring that the therapeutic effect is delivered directly to the target identified by imaging.[24]



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Caption: Dual functionality of an ICG-based theranostic agent.

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